tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate
Description
tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate is a bicyclic amine ester characterized by a highly substituted cyclohexane ring. The molecule features a tert-butyl carboxylate group and an amino group at the 1-position, with four methyl substituents at the 3,3,5,5-positions.
Properties
Molecular Formula |
C15H29NO2 |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H29NO2/c1-12(2,3)18-11(17)15(16)9-13(4,5)8-14(6,7)10-15/h8-10,16H2,1-7H3 |
InChI Key |
ULLZFMZEMCQKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C(=O)OC(C)(C)C)N)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate involves several steps. One common method includes the reaction of 1-amino-3,3,5,5-tetramethylcyclohexane with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- tert-Butyl ester : Enhances lipophilicity and metabolic stability.
- Tetramethylcyclohexane : Imparts steric bulk, influencing conformational rigidity.
Table 1: Comparison with Similar Compounds
Pharmacological Potential vs. Memantine
Memantine, a 1-amino-3,5-dimethyladamantane derivative, is a well-documented NMDA receptor antagonist used in treating neurodegenerative diseases . While the target compound shares an amino group and methyl substituents, its cyclohexane core and ester moiety differ significantly from memantine’s adamantane structure. These differences may alter:
- Lipophilicity : The tert-butyl ester could increase membrane permeability compared to memantine’s adamantane.
- Receptor Binding : Steric effects from tetramethylcyclohexane may reduce affinity for NMDA receptors.
Biological Activity
tert-Butyl 1-amino-3,3,5,5-tetramethylcyclohexane-1-carboxylate (CAS No. 2060033-20-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₃₁NO₂
- Molecular Weight : 255.40 g/mol
- Structure : The compound features a tert-butyl group and a cyclohexane core with an amino and carboxylate functional group, contributing to its unique biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially through modulation of the NLRP3 inflammasome pathway. This pathway is crucial for the activation of inflammatory responses in various diseases .
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases. This effect could be mediated by reducing oxidative stress and modulating neuroinflammation .
- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to act through:
- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in the inflammatory cascade.
- Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) that mediate cellular responses to various stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β production | |
| Neuroprotective | Reduced oxidative stress in neuronal cells | |
| Antimicrobial | Activity against selected bacterial strains |
Notable Research Findings
- A study demonstrated that structural modifications to similar compounds enhanced their ability to inhibit the NLRP3 inflammasome, suggesting a pathway for optimizing derivatives of this compound for therapeutic use .
- Another investigation into related compounds highlighted their potential in treating conditions characterized by excessive inflammation and oxidative damage, reinforcing the need for further exploration into the biological activity of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
